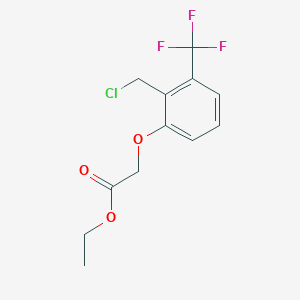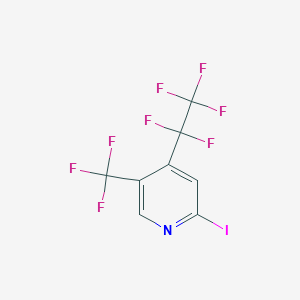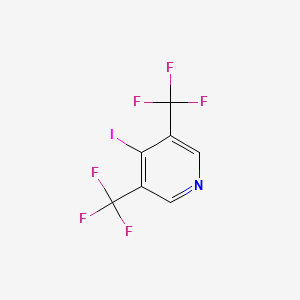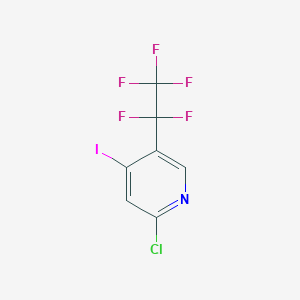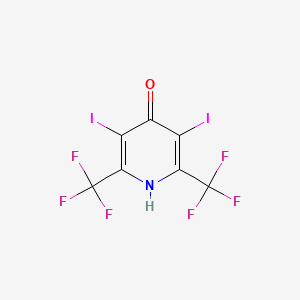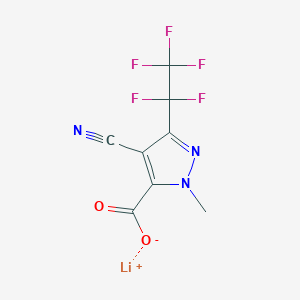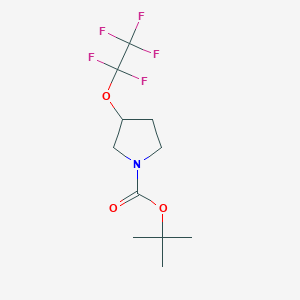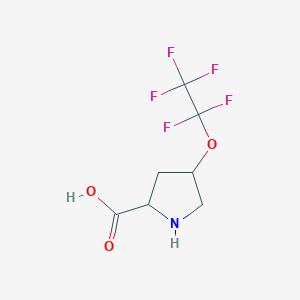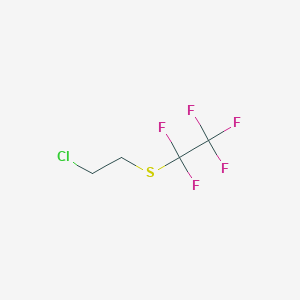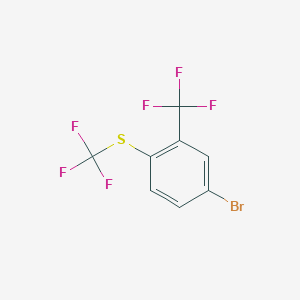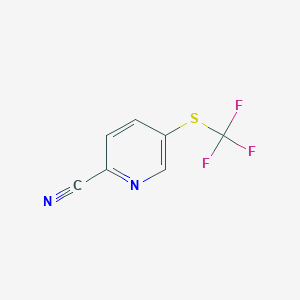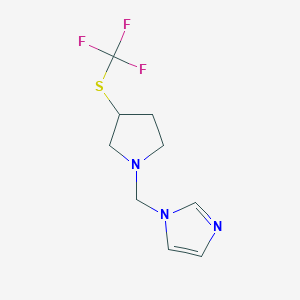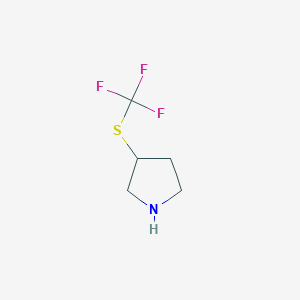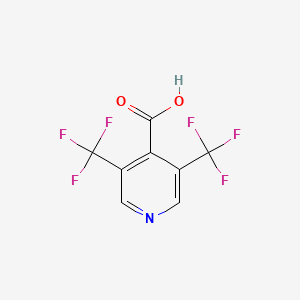
3,5-Bis-trifluoromethylisonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis-trifluoromethylisonicotinic acid: is a chemical compound characterized by the presence of two trifluoromethyl groups attached to the isonicotinic acid structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
作用机制
Target of Action
The primary targets of 3,5-Bis-trifluoromethylisonicotinic acid are Gram-positive bacteria , including menacing bacterial pathogens such as Enterococci and methicillin-resistant S. aureus (MRSA) . These bacteria are responsible for a variety of infections, including urinary tract, intra-abdominal, pelvic, and soft tissue infections, bacteremia, and endocarditis .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth. It is particularly potent against planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . This suggests that the compound has a strong affinity for its bacterial targets, allowing it to effectively inhibit their growth at low concentrations.
Biochemical Pathways
The compound’s potent growth-inhibitory effects suggest that it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The compound’s action results in the inhibition of bacterial growth, making it a potent antimicrobial agent. It is particularly effective against MRSA persisters and S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL . This suggests that the compound could be a promising candidate for the development of new antibiotics, particularly for the treatment of drug-resistant bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis-trifluoromethylisonicotinic acid typically involves the following steps:
Starting Material: The process begins with 3,5-dibromoisonicotinic acid.
Trifluoromethylation: The dibromo compound undergoes a trifluoromethylation reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
化学反应分析
Types of Reactions: 3,5-Bis-trifluoromethylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
科学研究应用
Chemistry: 3,5-Bis-trifluoromethylisonicotinic acid is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding the interactions between trifluoromethylated molecules and biological targets.
Medicine: The compound has potential applications in drug discovery and development. Its unique chemical properties make it a valuable candidate for designing new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
相似化合物的比较
- 3,5-Bis-trifluoromethylbenzoic acid
- 3,5-Bis-trifluoromethylphenyl isothiocyanate
- 3,5-Bis-trifluoromethylpyrazole
Comparison: 3,5-Bis-trifluoromethylisonicotinic acid is unique due to its isonicotinic acid backbone, which distinguishes it from other trifluoromethylated compounds. This structural difference imparts distinct chemical and biological properties, making it valuable for specific applications where other compounds may not be suitable.
属性
IUPAC Name |
3,5-bis(trifluoromethyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)3-1-15-2-4(8(12,13)14)5(3)6(16)17/h1-2H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOGWVWBPGOHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)C(F)(F)F)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
